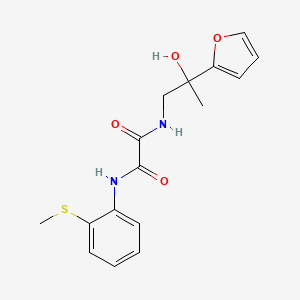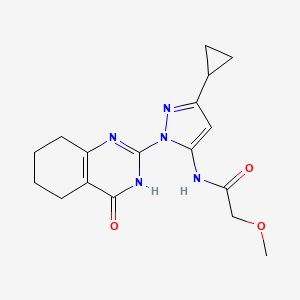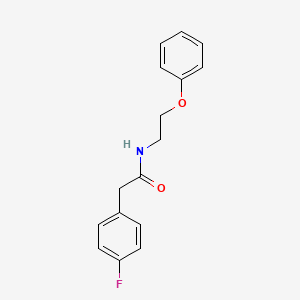
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(méthylthio)phényl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methylthio-substituted phenyl group
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the furan ring and the oxalamide group suggests that it might interact with biological macromolecules, potentially leading to the discovery of new drugs or biochemical probes.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The combination of the furan ring and the oxalamide group might confer unique biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with a suitable reagent like ethylene oxide under basic conditions to form 2-(furan-2-yl)-2-hydroxypropyl alcohol.
Formation of the Oxalamide: The hydroxypropyl intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Coupling with Methylthio-Substituted Aniline: Finally, the oxalyl chloride derivative is reacted with 2-(methylthio)aniline under basic conditions to yield N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which would reduce the oxalamide group to the corresponding amine.
Substitution: The hydroxy group can be substituted with various nucleophiles under acidic or basic conditions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ethers, esters, depending on the nucleophile used.
Mécanisme D'action
The mechanism by which N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions with aromatic residues, while the oxalamide group could form hydrogen bonds with amino acid side chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide: Similar structure but with an ethyl group instead of a propyl group.
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)malonamide: Similar structure but with a malonamide group instead of an oxalamide group.
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)urea: Similar structure but with a urea group instead of an oxalamide group.
Uniqueness
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of the furan ring, the hydroxypropyl group, and the oxalamide group. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(21,13-8-5-9-22-13)10-17-14(19)15(20)18-11-6-3-4-7-12(11)23-2/h3-9,21H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESFEADPPLJJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2540819.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)

![[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2540824.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)

![2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol](/img/structure/B2540828.png)
